A Comprehensive Technical Guide to the Safety, Handling, and Synthesis of 4-Hydroxybenzaldehyde Oxime (CAS 699-06-9)
A Comprehensive Technical Guide to the Safety, Handling, and Synthesis of 4-Hydroxybenzaldehyde Oxime (CAS 699-06-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Hydroxybenzaldehyde oxime (CAS 699-06-9), a pivotal chemical intermediate. Moving beyond a standard safety data sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights into its handling, synthesis, and application context. The objective is to equip researchers and drug development professionals with the knowledge to use this compound safely and effectively, grounded in authoritative data and established laboratory protocols.
Core Chemical & Physical Properties
4-Hydroxybenzaldehyde oxime is an organic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] It typically appears as a pale yellow to white crystalline solid.[1] Its solubility in common organic solvents like ethanol and ether, contrasted with limited water solubility, dictates the choice of solvent systems for reactions and purification.[1]
Table 1: Physicochemical Data for 4-Hydroxybenzaldehyde Oxime
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 699-06-9 | [4] |
| Molecular Formula | C₇H₇NO₂ | [1][4][5] |
| Molecular Weight | 137.14 g/mol | [4][6][7] |
| Melting Point | 111-112 °C | [5] |
| Boiling Point | 292.5 °C at 760 mmHg | [5] |
| Density | 1.42 g/cm³ | [5][6] |
| Appearance | Pale yellow to white crystalline solid | [1] |
| LogP (Octanol/Water) | 1.2 - 1.7 | [5][6][7] |
| Synonyms | p-Hydroxybenzaldehyde oxime, 4-Hydroxybenzaldoxime, (E)-4-hydroxybenzaldehyde oxime |[1][7][8] |
GHS Hazard Identification and Risk Mitigation
According to the Globally Harmonized System (GHS), 4-Hydroxybenzaldehyde oxime is classified with specific hazards that mandate careful handling.[7] Understanding the causality behind these classifications is crucial for implementing effective safety protocols.
Table 2: GHS Classification and Associated Hazards
| Hazard Class | GHS Code | Description | Practical Implication & Rationale |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion can lead to systemic toxicity. This necessitates strict prohibition of eating or drinking in the laboratory and careful handling to prevent accidental ingestion. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact with the solid or solutions can cause local inflammation. The use of nitrile or other chemically resistant gloves is mandatory to prevent dermatitis. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | The compound is a significant irritant to the eyes, with potential for serious damage. Safety glasses with side-shields or goggles are essential to prevent contact from splashes or airborne dust. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract. All weighing and transfer operations involving the powder should be conducted in a certified chemical fume hood or a ventilated enclosure. |
The presence of the "Warning" signal word and the associated exclamation mark pictogram visually reinforces these risks.[7]
Laboratory Safety and Handling Protocols
A self-validating safety system relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and stringent procedural discipline.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations of solid 4-Hydroxybenzaldehyde oxime that could generate dust must be performed within a chemical fume hood to mitigate the respiratory irritation hazard (H335).[9][10]
-
Eye Protection: ANSI-rated safety glasses with side-shields or chemical splash goggles are mandatory at all times.[9]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the material.[9] A standard laboratory coat should be worn to protect street clothes.
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale transfer where dust generation is unavoidable, a NIOSH-approved respirator equipped with a particulate filter is required.
Storage and Incompatibility
Proper storage is critical to maintaining the compound's integrity and ensuring safety.
-
Conditions: Store in a cool, dry, and well-ventilated area.[9][10] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[9][10]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and strong reducing agents, as these may trigger hazardous reactions.[11]
-
Security: Due to its acute toxicity, it is advisable to store the compound in a locked cabinet or a controlled-access area.[9][10]
Accidental Release and Waste Disposal
-
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[9] Do not allow the material to enter drains or waterways.[9]
-
Disposal: Dispose of waste material and contaminated containers at an approved hazardous waste collection point, in strict accordance with all local, state, and federal regulations.[10]
Emergency Response and First-Aid Workflow
Immediate and appropriate action following an exposure is critical. The following workflow outlines the necessary steps.
Caption: Emergency response workflow for exposure to 4-Hydroxybenzaldehyde oxime.
Synthesis Protocol and Application Context
Standard Laboratory Synthesis
The most common and reliable synthesis involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride. The base, typically pyridine, acts as a scavenger for the HCl byproduct, driving the reaction to completion.[6][12]
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol (approx. 20 mL per gram of aldehyde).
-
Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.5 eq) followed by the slow addition of pyridine (3.0 eq).[6][12] The use of excess hydroxylamine and base ensures complete conversion of the starting aldehyde.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 1 hour.[6][12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated aqueous solution of NH₄Cl, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-hydroxybenzaldehyde oxime.[12]
Caption: Step-by-step workflow for the laboratory synthesis of 4-Hydroxybenzaldehyde oxime.
Significance in Drug Development
4-Hydroxybenzaldehyde oxime is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate. Its bifunctional nature—containing both a nucleophilic oxime group and a phenolic hydroxyl group—makes it a versatile scaffold for building more complex molecules. It is used in the synthesis of a variety of compounds, including those with potential antimicrobial and anti-inflammatory properties.[1][3] Its precursor, 4-hydroxybenzaldehyde, is a well-established intermediate in the production of drugs like the antibiotic Amoxicillin, highlighting the importance of this chemical family in pharmaceutical manufacturing.[13]
Toxicological and Ecological Profile
-
Toxicological Summary: The primary toxicological concerns are acute oral toxicity, and irritation to the skin, eyes, and respiratory system, as established by the GHS classification.[7] Comprehensive data on long-term effects such as carcinogenicity or reproductive toxicity are not widely available, and therefore, the compound should be handled with the assumption that it may have uncharacterized hazards.
-
Ecological Information: Specific ecotoxicity data is limited. As a standard precautionary principle, the compound and its containers should be disposed of as hazardous waste, and measures should be taken to prevent its release into the environment, particularly into soil or aquatic systems.
References
- ChemicalBook. (2025, July 24). 4-HYDROXYBENZALDEHYDE OXIME | 699-06-9.
- Chemsrc. (2025, August 21). Benzaldehyde, 4-hydroxy-, oxime | CAS#:699-06-9.
- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-hydroxy-, oxime (CAS 699-06-9).
- ECHEMI. (n.d.). 699-06-9, 4-Hydroxybenzaldehyde oxime Formula.
- CymitQuimica. (n.d.). CAS 699-06-9: 4-Hydroxybenzaldehyde oxime.
- PubChem. (n.d.). 4-Hydroxybenzaldehyde oxime | C7H7NO2 | CID 135408704.
- Safety Data Sheet for 4-Hydroxybenzaldehyde. (2014, November 11). Retrieved from various supplier websites. (General safety principles for the precursor are applicable).
- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
- Google Patents. (n.d.). EP0218123A1 - Process for the preparation of hydroxy-benzaldoxime-O-ethers.
- Safety Data Sheet for 4-Hydroxybenzaldehyde. (2025, September 17).
- Suvchem Laboratory Chemicals. (n.d.). 4-HYDROXY BENZALDEHYDE (FOR SYNTHESIS).
- Santa Cruz Biotechnology. (n.d.). 4-Hydroxybenzaldehyde oxime | CAS 699-06-9.
- Chem-Impex. (n.d.). 4-Hydroxybenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of 4-Hydroxybenzaldehyde in Modern Pharmaceutical Synthesis.
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